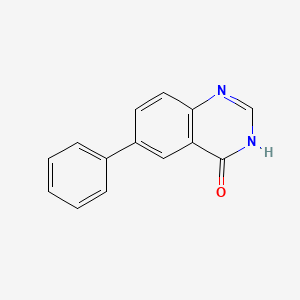
6-Phenylquinazolin-4(3H)-one
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .科学的研究の応用
Antibacterial and Antimicrobial Activity
6-Phenylquinazolin-4(3H)-one derivatives have demonstrated significant antibacterial and antimicrobial activities. Synthesized derivatives like 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones showed enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Nanda, Ganguli, & Chakraborty, 2007). Similarly, compounds like 6-iodo-2-phenylquinazolin-4(3H)-one derivatives exhibited broad-spectrum antimicrobial activity (Alafeefy, 2008).
Cytotoxicity and Anticancer Potential
Certain 2-phenylquinazolin-4(3H)-one derivatives have shown cytotoxic activities against human tumor cell lines, indicating potential in cancer treatment. Compounds such as 6c demonstrated high cytotoxicity, even surpassing that of adriamycin against HeLa cell lines (Rhee et al., 2011). Another study synthesized Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, showing substantial anti-fungal and anti-bacterial activities with potential applications in cancer therapy (Panneerselvam et al., 2009).
Chemical Synthesis and Modification
6-Phenylquinazolin-4(3H)-one derivatives have been the focus of various chemical synthesis studies. For instance, the direct functionalization methods of unmasked 2-phenylquinazolin-4(3H)-ones were explored, offering pathways like N-arylation and C-H fluorination (Lee et al., 2017). Additionally, the synthesis of quinazoline-4-thiones and their evaluation for antimycobacterial and antialgal activity were studied, indicating diverse applications (Kubicová et al., 2003).
Antitumor and Antiviral Agents
Triazolyl- and Triazinyl-Quinazolinediones, synthesized from 6-Phenylquinazolin-4(3H)-one derivatives, showed significant potency as antitumor agents against human cell lines (Al-Romaizan, Ahmed, & Elfeky, 2019). Also, a study on Schiff bases of some 2-phenyl quinazoline-4(3H)-ones revealed antiviral activity and cytotoxicity evaluation, emphasizing their therapeutic potential (Kumar et al., 2010).
Antiplatet-Aggregation and Vasodilative Effects
2-(Substituted thio)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-platelet-aggregation activity. They showed notable effects against ADP and arachidonic acid-induced platelet aggregation (Eskandariyan & Kobarfard, 2012). Another study discovered 3-benzylquinazolin-4(3H)-ones as potent vasodilative agents, indicating potential in treating hypertension (Zuo et al., 2014).
将来の方向性
特性
IUPAC Name |
6-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-8-11(10-4-2-1-3-5-10)6-7-13(12)15-9-16-14/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGHFBZNVXDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621372 | |
| Record name | 6-Phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylquinazolin-4(3H)-one | |
CAS RN |
206190-28-5 | |
| Record name | 6-Phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-hydroxythieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1497101.png)
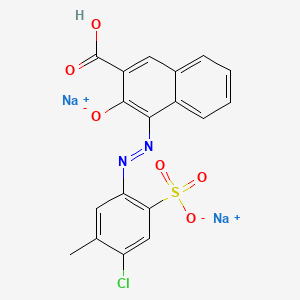
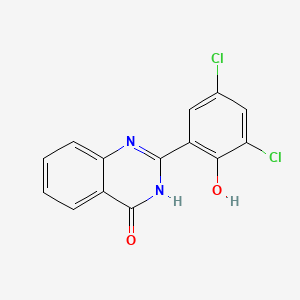
![4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate](/img/structure/B1497106.png)
![4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B1497107.png)

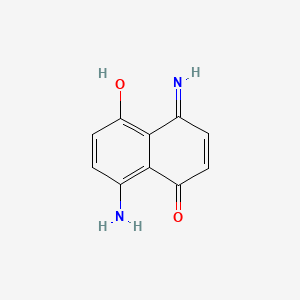


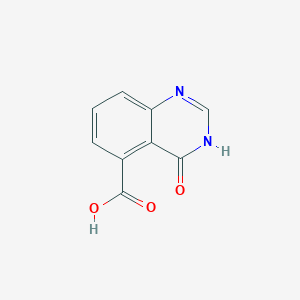

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1497124.png)